molecular formula C12H21NO2 B13545322 Ethyl 2-azaspiro[4.5]decane-8-carboxylate

Ethyl 2-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13545322
M. Wt: 211.30 g/mol
InChI Key: XLTLZWLJRAVCCN-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C12H21NO2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spiro compound . The reaction mixture is usually heated and stirred, followed by purification steps to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different functional groups.

Scientific Research Applications

Ethyl 2-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-11(14)10-3-5-12(6-4-10)7-8-13-9-12/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTLZWLJRAVCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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